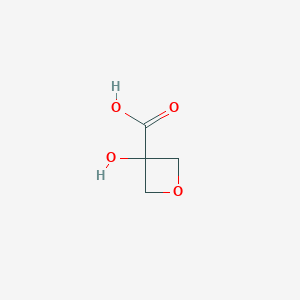

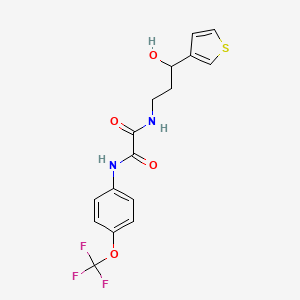

![molecular formula C25H23N3O4S B2404424 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 894557-11-0](/img/structure/B2404424.png)

2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the spiro[indoline-3,2’-thiazolidin] core, the introduction of the 3,4-dimethylphenyl group, and the attachment of the acetamide group. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the spiro[indoline-3,2’-thiazolidin] core suggests that the compound may have a three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might be susceptible to hydrolysis, while the spiro[indoline-3,2’-thiazolidin] core might undergo reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications

Antibacterial Activity

A study by Borad et al. (2015) synthesized a novel series of N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, which showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria (Borad, Bhoi, Parmar, & Patel, 2015).

Antileukemic Activity

Research by Rajopadhye & Popp (1987) investigated the synthesis of spiro[indoline-3,2′-thiazolidine]-2,4′-diones and their antileukemic activity. They found that specific derivatives were active in leukemia screen tests (Rajopadhye & Popp, 1987).

Anti-inflammatory and Antioxidant Properties

Ma et al. (2011) synthesized compounds based on thiazolidine-2,4-dione moiety and evaluated them for anti-inflammatory and antioxidant activities. They identified a compound with significant inhibitory potency on nitric oxide production, inducible nitric oxide synthase activity, and prostaglandin E2 generation (Ma et al., 2011).

Anticancer Activity

Lan et al. (2017) designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives targeting the epidemal growth factor receptor (EGFR) as anticancer agents. Some compounds exhibited potent anticancer activities against various cancer cell lines (Lan et al., 2017).

Anticonvulsant Properties

Senthilraja & Alagarsamy (2012) synthesized a series of thiazolidin-4-ones and evaluated them for anticonvulsant activities. They found that certain compounds were more potent than the standard diazepam in their anticonvulsant efficacy (Senthilraja & Alagarsamy, 2012).

Antiamoebic Activity

Ansari et al. (2016) prepared a series of furan-thiazolidinone hybrids and evaluated their antiamoebic activity. Some compounds showed significant inhibition of Entamoeba histolytica enzymes, suggesting potential as antiamoebic agents (Ansari et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S/c1-16-9-10-18(12-17(16)2)28-23(30)15-33-25(28)20-7-3-4-8-21(20)27(24(25)31)14-22(29)26-13-19-6-5-11-32-19/h3-12H,13-15H2,1-2H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIXRHWKVCBUFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CO5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2404345.png)

acetate](/img/structure/B2404355.png)

![N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]prop-2-enamide](/img/structure/B2404357.png)

![3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile](/img/structure/B2404360.png)

![2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2404362.png)

![N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2404363.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2404364.png)